molecular formula C12F17N B14344877 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine CAS No. 96595-38-9

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine

Cat. No.: B14344877
CAS No.: 96595-38-9
M. Wt: 481.11 g/mol
InChI Key: KWFRDXNKDCONEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Fluorination Reactions: Introduction of fluorine atoms into the aromatic ring and piperidine structure using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.

    Coupling Reactions: Formation of the piperidine ring through cyclization reactions, often catalyzed by transition metals.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its stability and unique interactions with biological systems.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine exerts its effects is primarily through its interactions with molecular targets. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to proteins, enzymes, and other biological molecules. This can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine is unique due to its specific arrangement of fluorine atoms and the presence of both an aromatic ring and a piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

96595-38-9

Molecular Formula

C12F17N

Molecular Weight

481.11 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12F17N/c13-2-1(7(17,18)19)6(5(16)4(15)3(2)14)30-11(26,27)9(22,23)8(20,21)10(24,25)12(30,28)29

InChI Key

KWFRDXNKDCONEQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.